molecular formula C15H11O6+ B12732720 3,3',4',5',7-Pentahydroxyflavylium CAS No. 172874-69-0

3,3',4',5',7-Pentahydroxyflavylium

Cat. No.: B12732720
CAS No.: 172874-69-0
M. Wt: 287.24 g/mol
InChI Key: BQLHYJCUNNPCKQ-UHFFFAOYSA-O
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Description

3,3’,4’,5’,7-Pentahydroxyflavylium, also known as cyanidin chloride, is a naturally occurring flavonoid compound. It is a type of anthocyanin, which are pigments responsible for the red, purple, and blue colors in many fruits and vegetables. This compound is known for its antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer effects .

Preparation Methods

Chemical Reactions Analysis

3,3’,4’,5’,7-Pentahydroxyflavylium undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinones, which are important intermediates in many biological processes.

    Reduction: It can be reduced to form leucoanthocyanidins, which are colorless compounds.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups, such as methoxy groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,3’,4’,5’,7-Pentahydroxyflavylium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,4’,5’,7-Pentahydroxyflavylium involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. For example, it has been shown to inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .

Comparison with Similar Compounds

3,3’,4’,5’,7-Pentahydroxyflavylium is similar to other flavonoids such as quercetin and robinetin. it is unique in its specific hydroxylation pattern, which contributes to its distinct chemical properties and biological activities. Similar compounds include:

Properties

CAS No.

172874-69-0

Molecular Formula

C15H11O6+

Molecular Weight

287.24 g/mol

IUPAC Name

5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol

InChI

InChI=1S/C15H10O6/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8/h1-6H,(H4-,16,17,18,19,20)/p+1

InChI Key

BQLHYJCUNNPCKQ-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O

Origin of Product

United States

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